![molecular formula C43H33NO2S B13999455 N-[tris(4-phenylphenyl)methyl]benzenesulfonamide CAS No. 13561-38-1](/img/structure/B13999455.png)
N-[tris(4-phenylphenyl)methyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[tris(4-phenylphenyl)methyl]benzenesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound’s structure includes multiple phenyl groups, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[tris(4-phenylphenyl)methyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of tris(4-phenylphenyl)methanol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
N-[tris(4-phenylphenyl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-[tris(4-phenylphenyl)methyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of advanced materials and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of N-[tris(4-phenylphenyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, its role as a carbonic anhydrase inhibitor is attributed to its ability to bind to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells .
類似化合物との比較
Similar Compounds
Benzenesulfonamide: A simpler analog with similar inhibitory properties but less structural complexity.
N-(thiazol-4-ylmethyl)benzenesulfonamide: Known for its fungicidal activities.
Uniqueness
N-[tris(4-phenylphenyl)methyl]benzenesulfonamide stands out due to its multiple phenyl groups, which enhance its stability and reactivity. Its unique structure allows for a broader range of applications, particularly in medicinal chemistry and material science .
特性
CAS番号 |
13561-38-1 |
|---|---|
分子式 |
C43H33NO2S |
分子量 |
627.8 g/mol |
IUPAC名 |
N-[tris(4-phenylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C43H33NO2S/c45-47(46,42-19-11-4-12-20-42)44-43(39-27-21-36(22-28-39)33-13-5-1-6-14-33,40-29-23-37(24-30-40)34-15-7-2-8-16-34)41-31-25-38(26-32-41)35-17-9-3-10-18-35/h1-32,44H |
InChIキー |
LQQDFDLXDUPKEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)NS(=O)(=O)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B13999375.png)
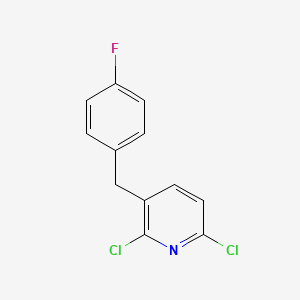
![6-n-Octylperhydrobenz[de]anthracene](/img/structure/B13999384.png)
![3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13999394.png)
![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)
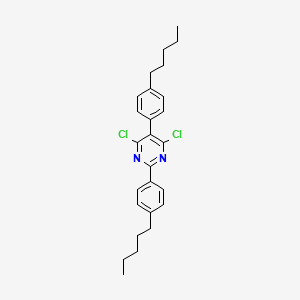
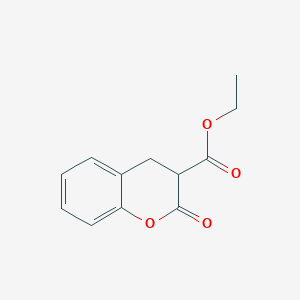
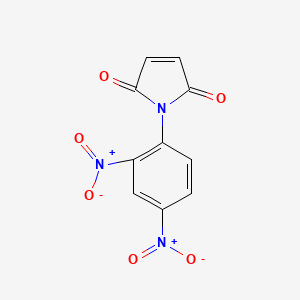

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
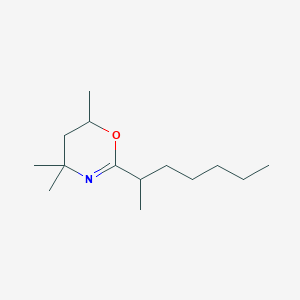
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)

![1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide](/img/structure/B13999454.png)
